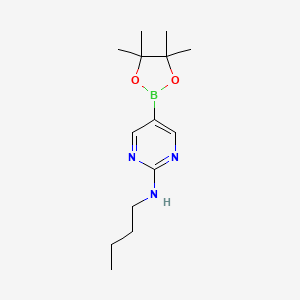

N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-48-0) is a boronic ester-functionalized pyrimidine derivative. Its molecular formula is C₁₃H₂₁BN₃O₂, with a molecular weight of 262.13 g/mol (monoisotopic mass: 262.1696) . The compound features a pyrimidine core substituted with a butylamine group at position 2 and a pinacol boronate ester at position 5. This structural motif makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds for pharmaceuticals and materials science .

Properties

IUPAC Name |

N-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2/c1-6-7-8-16-12-17-9-11(10-18-12)15-19-13(2,3)14(4,5)20-15/h9-10H,6-8H2,1-5H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXOMXBGSMDGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675239 | |

| Record name | N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-48-0 | |

| Record name | N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Reaction Sequence

Step 1: Protection of the 2-Amino Group

2-Amino-5-bromopyrimidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) to form the bis-Boc-protected intermediate. This step ensures the amine remains inert during subsequent reactions. The reaction proceeds in N,N-dimethylformamide (DMF) at 25°C for 6 hours, achieving a yield of 90–94%.

Step 2: Lithium-Halogen Exchange and Borylation

The protected intermediate undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -70°C to -80°C. The resulting aryl lithium species is quenched with triisopropyl borate (B(Oi-Pr)₃), forming a boronic acid intermediate. Acidic workup (e.g., HCl) removes one Boc group, yielding a mixture of mono-Boc-protected and deprotected boronic acids.

Step 3: Deprotection and Pinacol Ester Formation

The boronic acid is refluxed with pinacol in toluene to form the pinacol boronate ester. This step achieves an 84–85% yield.

Step 4: N-Alkylation to Introduce the Butyl Group

The free amine generated after deprotection is alkylated with butyl bromide or an equivalent alkylating agent. While specific conditions for this step are not detailed in the cited sources, typical N-alkylation protocols involve bases like potassium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Challenges and Optimizations

-

Low-Temperature Requirements : The lithiation step demands rigorous temperature control (-70°C to -80°C), necessitating specialized equipment for large-scale production.

-

Byproduct Formation : Partial deprotection during the borylation step generates a mixture requiring careful purification.

-

Overall Yield : The four-step sequence achieves a total yield of approximately 30%, with the lithiation and alkylation steps being the primary bottlenecks.

Silylation-Mediated Borylation Followed by Alkylation

Silylation as an Alternative to Boc Protection

A method reported by Patel et al. for synthesizing (2-aminopyrimidin-5-yl)boronic acid employs bis-silylation with trimethylsilyl chloride (TMSCl) instead of Boc protection. This approach avoids the need for acidic deprotection and simplifies isolation.

Key Steps and Conditions

Step 1: Bis-Silylation of 2-Amino-5-bromopyrimidine

Treatment with TMSCl in the presence of a base (e.g., triethylamine) yields the bis-TMS-protected amine. This step enhances the stability of the amine during subsequent metalation.

Step 2: Metal-Halogen Exchange and Borylation

Lithiation with n-BuLi at -78°C, followed by quenching with B(Oi-Pr)₃, generates the boronic acid. Acidic hydrolysis (HCl) removes the TMS groups, yielding 2-amino-5-boronic acid pyrimidine in 80% yield over two steps.

Step 3: Pinacol Ester Formation and N-Alkylation

The boronic acid is converted to the pinacol ester via reflux with pinacol in toluene. Subsequent N-alkylation with butyl bromide introduces the butyl group.

Advantages Over Boc Protection

-

Higher Yield : The two-step borylation process achieves 80% yield, significantly outperforming the Boc-based method.

-

Reduced Purification Burden : Silylation avoids the formation of mixed protection states, simplifying isolation.

Direct Suzuki-Miyaura Borylation of Pre-Alkylated Substrates

Reaction Protocol

Step 1: Synthesis of N-Butyl-5-bromopyrimidin-2-amine

2-Amino-5-bromopyrimidine is alkylated with butyl bromide using a base like K₂CO₃ in DMF at 80°C. This step typically requires 12–24 hours, with yields ranging from 70–85% depending on the alkylating agent.

Step 2: Miyaura Borylation

The N-butyl-5-bromopyrimidin-2-amine is reacted with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in dioxane at 100°C. This one-pot reaction installs the pinacol boronate ester directly, eliminating the need for lithiation or protection.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Dihydro or tetrahydro pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the role of pyrimidine derivatives as promising candidates in cancer therapy. The compound N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has been investigated for its ability to inhibit specific cancer cell lines. For instance, modifications to the pyrimidine structure have shown enhanced activity against various cancer types, including breast and lung cancers.

A notable study reported that derivatives of pyrimidines exhibited significant cytotoxic effects against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. These findings suggest that compounds similar to this compound may also possess similar anticancer properties due to their structural similarities .

Antifungal Properties

Pyrimidine-based compounds have also been explored for their antifungal activities. Research indicates that certain derivatives exhibit stronger antifungal effects compared to established treatments like Fluconazole. The ability of these compounds to disrupt fungal cell membranes or inhibit essential enzymes suggests a potential application for this compound in antifungal therapy .

In Vivo Studies

In vivo studies involving related pyrimidine compounds have demonstrated their effectiveness in reducing tumor growth in animal models. For example, a study showed that a similar compound significantly inhibited lung metastasis in a mouse model of breast cancer when administered at a dosage of 15 mg/kg over 30 days . Such findings underscore the therapeutic potential of N-butyl derivatives in oncology.

Structure-Based Drug Design

The design of new drugs based on the structure of existing compounds has been a successful strategy in medicinal chemistry. The incorporation of the dioxaborolane group into pyrimidine frameworks has been shown to improve binding affinity to target proteins involved in cancer progression and fungal infections . This approach can be applied to optimize N-butyl derivatives for better efficacy and selectivity.

Mechanism of Action

The mechanism of action of N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amine Group

N-Ethyl and N-Isopropyl Analogues

- N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-44-6, C₁₂H₁₉BN₃O₂, MW: 248.12 g/mol) and N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1218791-46-8, C₁₃H₂₁BN₃O₂, MW: 262.13 g/mol) differ in alkyl chain length and branching.

N,N-Dimethyl Derivatives

- N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1032759-30-0, C₁₁H₁₈BN₃O₂, MW: 235.09 g/mol) replaces the butyl group with a dimethylamine. This modification increases electron density on the pyrimidine ring, which may alter regioselectivity in cross-coupling reactions .

Variations in the Aromatic Core

Pyridine vs. Pyrimidine Analogues

- N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1073354-27-4, C₁₈H₂₃BN₂O₂, MW: 310.21 g/mol) replaces the pyrimidine core with pyridine.

Methyl-Substituted Pyrimidines

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 944401-55-2, C₁₁H₁₈BN₃O₂, MW: 235.09 g/mol) adds a methyl group at position 4 of the pyrimidine ring. This substitution may influence electronic properties and binding affinity in kinase inhibitors, as seen in related pharmacophores .

Physicochemical Properties and Reactivity

Key Observations :

- Butyl vs. Smaller Alkyl Groups : The butyl chain in the target compound balances solubility (via hydrophobicity) and steric effects, making it versatile in both organic and aqueous reaction conditions. Shorter chains (ethyl, isopropyl) improve reaction kinetics but may reduce stability in hydrophobic environments .

- Pyrimidine vs. Pyridine : Pyrimidine derivatives generally exhibit higher metabolic stability in medicinal chemistry applications compared to pyridine analogues .

- Electron-Donating Substituents : N,N-Dimethyl derivatives show increased electron density, accelerating oxidative addition in palladium-catalyzed reactions .

Biological Activity

N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action and therapeutic potential.

The compound's chemical structure is characterized by the presence of a pyrimidine ring and a dioxaborolane moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of 273.13 g/mol.

This compound has been studied for its inhibitory effects on various kinases. Inhibitors of kinases such as GSK-3β and IKK-β are particularly relevant in the context of inflammatory diseases and cancer therapy.

Key Findings:

- GSK-3β Inhibition : The compound has demonstrated significant inhibitory activity against GSK-3β with an IC50 value in the low nanomolar range (10–1314 nM) depending on structural modifications .

- Anti-inflammatory Activity : It effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .

Biological Activity Data

The following table summarizes the biological activities associated with N-butyl derivatives containing the dioxaborolane structure:

Case Studies

Several studies have investigated the compound's efficacy in different biological contexts:

- Inflammation Models : In a study examining the anti-inflammatory effects of pyrimidine derivatives, N-butyl derivatives were shown to significantly reduce levels of IL-6 and NO in microglial cells at concentrations as low as 1 µM .

- Cancer Cell Lines : The compound was tested against various cancer cell lines where it exhibited selective cytotoxicity without affecting normal cell viability at therapeutic concentrations. This selectivity is crucial for developing cancer therapies with minimal side effects .

Q & A

Q. What are the standard synthetic routes for preparing N-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A common approach involves reacting 5-bromo-N-butylpyrimidin-2-amine with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or DMF at elevated temperatures (80–100°C). Post-reaction purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Characterization includes:

- NMR spectroscopy : ¹H NMR (δ 0.8–1.6 ppm for butyl CH₃/CH₂; δ 8.3–8.8 ppm for pyrimidine protons), ¹³C NMR (δ 24–30 ppm for tetramethyl dioxaborolane carbons), and ¹¹B NMR (δ 28–32 ppm for boron center).

- Mass spectrometry : Exact mass (e.g., [M+H]⁺ calculated for C₁₄H₂₅BN₃O₂: 278.19 g/mol) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and packing interactions .

Q. What solvents and storage conditions are recommended to maintain stability?

The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or THF. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the dioxaborolane moiety. Use desiccants and amber vials to limit light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this boronate ester?

Key variables include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dtbpf) with ligand-to-metal ratios of 2:1.

- Solvent/base pairs : DMF with Cs₂CO₃ for aryl chlorides; THF with K₃PO₄ for bromides.

- Temperature : 80–110°C, monitored by TLC. Microwave-assisted synthesis (50 W, 120°C) reduces reaction time. Track byproduct formation (e.g., protodeboronation) via LC-MS and adjust stoichiometry (1.2–1.5 eq. boronate) to improve yields .

Q. How to resolve contradictions in reported reactivity across studies (e.g., variable coupling efficiency)?

Discrepancies often arise from:

- Impurities : Residual Pd or unreacted starting materials (use scavengers like SiliaBond Thiol).

- Substrate electronic effects : Electron-deficient pyrimidines react faster; steric hindrance from the N-butyl group may slow coupling.

- Analytical methods : Compare HPLC vs. GC for quantification. Validate purity via elemental analysis .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

Challenges include low solubility in common solvents (e.g., hexane) and polymorphism. Strategies:

Q. How does the steric bulk of the N-butyl group influence reactivity in cross-coupling reactions?

The N-butyl substituent increases steric hindrance near the pyrimidine ring, reducing reaction rates with bulky aryl halides. Computational modeling (DFT) shows increased activation energy for transmetallation steps. Mitigate this by using smaller ligands (e.g., SPhos instead of XPhos) or elevated temperatures .

Methodological Considerations

Q. What analytical techniques are critical for detecting hydrolysis byproducts?

Monitor boronate ester degradation via:

Q. How to design experiments assessing the compound’s stability under physiological conditions?

Simulate biological media (PBS buffer, pH 7.4, 37°C) and track degradation over 24–72 hours using LC-MS. Compare stability to analogues (e.g., N-ethyl derivatives) to evaluate substituent effects on boronate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.